molecular formula C10H14Br2N2O2S B14004655 4-(Bis(2-bromoethyl)amino)benzenesulfonamide CAS No. 955-79-3

4-(Bis(2-bromoethyl)amino)benzenesulfonamide

Katalognummer: B14004655
CAS-Nummer: 955-79-3
Molekulargewicht: 386.11 g/mol
InChI-Schlüssel: WWKINABOMDPLIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bis(2-bromoethyl)amino)benzenesulfonamide is a chemical compound with the molecular formula C10H14Br2N2O2S and a molecular weight of 386.103 g/mol It is characterized by the presence of a benzenesulfonamide group substituted with bis(2-bromoethyl)amino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-bromoethyl)amino)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bis(2-bromoethyl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamide derivatives.

    Oxidation Reactions: Formation of sulfonic acid derivatives.

    Reduction Reactions: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Bis(2-bromoethyl)amino)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(Bis(2-bromoethyl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. By inhibiting these enzymes, the compound can exert its biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Bis(2-bromoethyl)amino)benzenesulfonamide is unique due to the presence of bis(2-bromoethyl) groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential biological activities compared to its analogs .

Eigenschaften

CAS-Nummer

955-79-3

Molekularformel

C10H14Br2N2O2S

Molekulargewicht

386.11 g/mol

IUPAC-Name

4-[bis(2-bromoethyl)amino]benzenesulfonamide

InChI

InChI=1S/C10H14Br2N2O2S/c11-5-7-14(8-6-12)9-1-3-10(4-2-9)17(13,15)16/h1-4H,5-8H2,(H2,13,15,16)

InChI-Schlüssel

WWKINABOMDPLIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N(CCBr)CCBr)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.